3,5,7-Trimethylquinolin-2-amine
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Overview
Description
2-Amino-3,5,7-trimethylquinoline is a heterocyclic aromatic compound with the molecular formula C12H14N2. It is a derivative of quinoline, characterized by the presence of amino and methyl groups at specific positions on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3,5,7-trimethylquinoline can be achieved through several methods, with the Combes quinoline synthesis being one of the most common. This method involves the condensation of aniline derivatives with β-diketones, followed by cyclization under acidic conditions . The reaction typically requires concentrated sulfuric acid as a catalyst and proceeds through the formation of a Schiff base intermediate .
Industrial Production Methods: Industrial production of 2-amino-3,5,7-trimethylquinoline often involves optimized versions of the Combes quinoline synthesis. These methods may use alternative catalysts, such as polyphosphoric acid, to improve yields and reduce reaction times . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3,5,7-trimethylquinoline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various functional groups at the available positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, and acylated quinoline derivatives.
Scientific Research Applications
2-Amino-3,5,7-trimethylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-3,5,7-trimethylquinoline varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to exert its effects . The molecular targets and pathways involved often include key enzymes in metabolic pathways or cellular signaling cascades .
Comparison with Similar Compounds
Quinoline: The parent compound, used widely in medicinal chemistry and as a precursor for other derivatives.
Isoquinoline: A structural isomer of quinoline with different reactivity and applications.
2-Methylquinoline: Another derivative with significant biological activity.
Uniqueness: 2-Amino-3,5,7-trimethylquinoline is unique due to the specific positioning of its amino and methyl groups, which confer distinct chemical properties and reactivity compared to other quinoline derivatives . This uniqueness makes it valuable in specialized applications, particularly in the development of novel pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C12H14N2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3,5,7-trimethylquinolin-2-amine |
InChI |
InChI=1S/C12H14N2/c1-7-4-8(2)10-6-9(3)12(13)14-11(10)5-7/h4-6H,1-3H3,(H2,13,14) |
InChI Key |
JRYRFZXMFGMVBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)N)C)C |
Origin of Product |
United States |
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